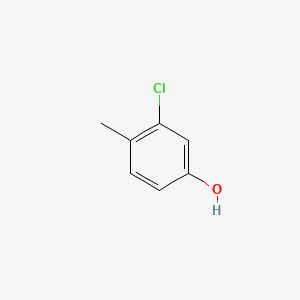

3-Chloro-4-methylphenol

Vue d'ensemble

Description

3-Chloro-4-methylphenol: p-chlorocresol , is an organic compound with the molecular formula C7H7ClO . It appears as a white solid with a phenolic odor and is known for its potent disinfectant and antiseptic properties . This compound is widely used as a preservative in cosmetics and medicinal products for both humans and animals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methylphenol is synthesized through the monochlorination of 3-methylphenol (m-cresol) at the para position. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure the selective chlorination of 3-methylphenol. The product is then purified through distillation and crystallization techniques to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Esterification: This compound can react with acetic anhydride to form 4-chloro-3-methylphenyl acetate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) and metal ion catalysts.

Esterification: Acetic anhydride and acid catalysts.

Major Products:

Oxidation: Quinone intermediates.

Esterification: 4-Chloro-3-methylphenyl acetate.

Applications De Recherche Scientifique

4-Chloro-3-methylphenol, also known as p-chloro-m-cresol or chloroxylenol, is a chemical compound with a variety of applications, mainly due to its properties as an antiseptic, disinfectant, and preservative . It appears as a colorless to white crystalline solid, though it may yellow when exposed to light and air, and has a slight, phenolic odor .

General Applications

- Disinfectant and Antiseptic: 4-Chloro-3-methylphenol is widely used as an external germicide in creams, shampoos, antiseptics, and disinfectants .

- Preservative: It serves as a preservative in various products such as paints, inks, glues, adhesives, joint cements, plastics, dyes, pigments, paints, coatings, papers, textile products, metalworking fluids, and cutting oils .

Industrial Applications

- Pharmaceuticals: Chlorine, a key ingredient, is used in drugs to treat diseases such as meningitis, cholera, plague, typhoid, bacterial skin infections, and respiratory and nervous system problems . In the United States, a significant percentage of pharmaceuticals rely on chlorine chemistry for drugs treating conditions like stomach ulcers, cancer, anemia, high cholesterol, depression, and epilepsy .

- Organic Synthesis: 4-Chloro-3-methylphenol is utilized as a building block in the synthesis of organic compounds .

- Pesticide: It is registered in the United States as an antimicrobial pesticide and is currently undergoing reregistration by the EPA .

Potential Exposure

- Routes of Exposure: Exposure to 4-chloro-3-methylphenol can occur through inhalation, skin absorption, or ingestion .

- Occupational Exposure: Workers may be exposed during the manufacture of 4-Chloro-3-methylphenol, transloading, storage, and staging areas. The potential for exposure is lower in closed manufacturing processes where the chemical is used as an ingredient .

Safety Information

- Toxicity: 4-chloro-3-methyl phenol is considered toxic by ingestion, inhalation, or skin absorption .

- Hazard Classification : It is classified with hazard statements H302, H314, H317, H335, and H410, indicating it can be harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

- First Aid Measures : If swallowed, get medical advice/attention. If on skin (or hair), remove immediately all contaminated clothing and rinse skin with water. If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Environmental Fate

Mécanisme D'action

The antimicrobial activity of 3-chloro-4-methylphenol is primarily due to its ability to disrupt bacterial cell membranes. It interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death . The exact molecular targets and pathways involved in this process are not fully understood, but it is believed to involve the disruption of membrane integrity and interference with essential cellular processes .

Comparaison Avec Des Composés Similaires

- Chloroxylenol (4-chloro-3,5-dimethylphenol)

- 4-Chloro-2-methylphenol

- 4-Chloro-3,5-dimethylphenol

Comparison: 3-Chloro-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Compared to chloroxylenol, which has two methyl groups, this compound has a single methyl group, resulting in different physicochemical properties and antimicrobial efficacy . Additionally, the presence of the chlorine atom at the para position enhances its antiseptic properties compared to other methylphenols .

Activité Biologique

3-Chloro-4-methylphenol, also known as p-chlorocresol, is a substituted phenolic compound widely recognized for its antimicrobial properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C₇H₇ClO

- Molecular Weight : 144.58 g/mol

- CAS Number : 59-50-7

This compound exhibits its biological activity primarily through its ability to disrupt bacterial cell membranes. The bacteriostatic mechanism involves:

- Cytoplasmic Leakage : Induces leakage of cellular contents by disrupting membrane permeability to ions such as potassium and phosphate.

- Respiratory Uncoupling : Dissipates the proton motive force, leading to uncoupling of respiration from ATP synthesis .

Antimicrobial Activity

Research indicates that this compound is effective against a range of microorganisms, including bacteria and fungi. Its efficacy as a disinfectant is notable:

- Bactericidal Concentration : Effective at concentrations as low as 0.2% in hand sanitizers.

- Prion Activity : Demonstrated effectiveness against prions such as scrapie in animal models .

Acute Toxicity

The compound is classified as harmful if swallowed or inhaled and can cause skin irritation. Specific toxicological findings include:

| Endpoint | Value |

|---|---|

| Oral LD50 (rat) | 400 mg/kg |

| Dermal LD50 | Not specified; causes skin irritation |

| Eye Damage | Causes serious eye damage |

Metabolism and Excretion

Upon exposure, this compound is metabolized primarily in the liver and excreted via the kidneys. The compound can be absorbed through various routes including dermal contact, respiratory inhalation, and oral ingestion .

Dermal Absorption Study

A study evaluated the dermal absorption of this compound in guinea pigs, revealing significant absorption rates depending on the formulation used:

- Formulations Tested :

- Aqueous suspension (5%)

- Oil/acetone solution (5%)

The results indicated that absorption rates could reach up to 75% in certain formulations, with higher rates observed on damaged skin .

Toxicity Assessment in Rats

In a chronic toxicity study, rats were administered varying doses of the compound. Key findings included:

Propriétés

IUPAC Name |

3-chloro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZRLBWPEHFGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060655 | |

| Record name | Phenol, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-62-3 | |

| Record name | 3-Chloro-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-4-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HY68GZ7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to producing 3-Chloro-4-methylphenol?

A: One method involves the oxidative chlorination of specific precursors followed by a deprotection step. For instance, 3-chloro-4-methylbenzenesulphonic acid can be synthesized through oxidative chlorination and then subsequently desulphonated to yield this compound []. Another approach utilizes a dienone-phenol rearrangement. Reacting 4-chloro-4-methylcyclohexa-2,4-dienone with trifluoromethanesulfonic acid results in the formation of this compound [].

Q2: How does the choice of solvent influence the oxidative chlorination process when synthesizing this compound?

A: The research highlights that solvent selection significantly impacts the oxidative chlorination rate of various precursors to this compound []. For example, when using acetic acid as the solvent, 4-methylphenol exhibits a faster reaction rate compared to other compounds like 4-hydroxybenzoic acid, 4-aminobenzoic acid, and 4-methylbenzoic acid, when subjected to the same reaction conditions []. In contrast, employing aqueous HCl as the solvent results in a different order of reaction rates, with 4-methylbenzenesulphonic acid demonstrating the fastest rate, followed by 4-aminobenzoic acid, 4-methylphenol, 4-hydroxybenzoic acid, and lastly, 4-methylbenzoic acid [].

Q3: Is there a risk of forming undesired isomers during the synthesis of this compound?

A: Yes, the synthesis of this compound, particularly through oxidative chlorination, can lead to the formation of undesirable isomers. For instance, when using 4-methylphenol as a starting material, increasing the reaction temperature can result in a decrease in selectivity for the desired this compound due to the increased formation of the isomeric this compound [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.